![molecular formula C8H5N3 B1148537 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1374652-37-5](/img/structure/B1148537.png)

6-Ethynyl-1H-pyrazolo[4,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

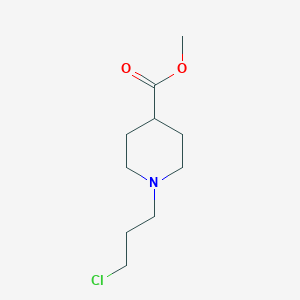

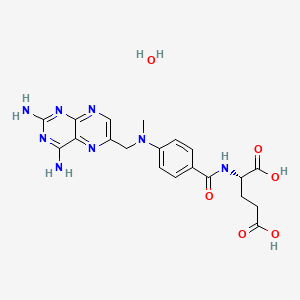

“6-Ethynyl-1H-pyrazolo[4,3-b]pyridine” is a heterocyclic compound with the CAS Number: 1374652-37-5. It has a molecular weight of 143.15 .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study reported the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Molecular Structure Analysis

The InChI code for “6-Ethynyl-1H-pyrazolo[4,3-b]pyridine” is 1S/C8H5N3/c1-2-6-3-7-8(9-4-6)5-10-11-7/h1,3-5H, (H,10,11) . This compound is a member of the family of pyrazolopyridines, which are the possible fusions of a pyrazole and a pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Ethynyl-1H-pyrazolo[4,3-b]pyridine” include a molecular weight of 143.15 . More detailed properties are not provided in the search results.Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Ethynyl-1H-pyrazolo[4,3-b]pyridine: serves as a precursor in the synthesis of various heterocyclic compounds. Due to its structural similarity to purine bases, it’s particularly useful in creating analogs that can mimic biological activities. Researchers utilize it to synthesize novel compounds that could potentially have therapeutic applications .

Biological Activity

This compound is studied for its biological activity, especially as it relates to medicinal chemistry. Its derivatives are explored for potential pharmacological properties, including antitumor, anti-inflammatory, and antiviral activities. The modification of the pyrazolopyridine core structure allows for the development of new drugs with improved efficacy and reduced side effects .

Molecular Docking Studies

In silico molecular docking studies often use 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine derivatives to predict their binding affinities to various biological targets. This helps in understanding the interaction between the compound and enzymes or receptors, which is crucial for drug design and discovery processes .

Chemical Synthesis

The compound is involved in chemical synthesis processes where it acts as a building block. Its ethynyl group is particularly reactive, allowing for further functionalization. This reactivity is exploited in cross-coupling reactions, which are pivotal in constructing complex molecules for materials science and pharmaceuticals .

Analytical Chemistry

6-Ethynyl-1H-pyrazolo[4,3-b]pyridine: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, which is essential for ensuring the accuracy and reliability of chemical analyses .

Material Science

The electronic properties of 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine make it a candidate for material science research. It could be used in the development of organic semiconductors, which are key components in the fabrication of electronic devices like organic light-emitting diodes (OLEDs) and solar cells .

properties

IUPAC Name |

6-ethynyl-1H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-2-6-3-7-8(9-4-6)5-10-11-7/h1,3-5H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSVCLYHJYYJBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=NN2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethynyl-1H-pyrazolo[4,3-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.